molecular formula C17H18N4O4S B12186620 4,7-dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

4,7-dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

Cat. No.: B12186620
M. Wt: 374.4 g/mol
InChI Key: KFLKNPHKURMWRF-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The subsequent steps involve functional group modifications to introduce the methoxy groups and the thiazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

4,7-dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The thiazole moiety may also play a role in binding to specific proteins, influencing their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-dimethoxy-1H-indole-2-carboxamide
  • 4-methyl-1,3-thiazol-2-ylamine
  • 2-oxoethyl-1H-indole-2-carboxamide

Uniqueness

4,7-dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is unique due to the combination of its indole core, methoxy groups, and thiazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the thiazole moiety may enhance its binding affinity to certain proteins, making it more effective in certain biological applications .

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H18N4O4S/c1-9-8-26-17(19-9)21-14(22)7-18-16(23)11-6-10-12(24-2)4-5-13(25-3)15(10)20-11/h4-6,8,20H,7H2,1-3H3,(H,18,23)(H,19,21,22)

InChI Key

KFLKNPHKURMWRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CNC(=O)C2=CC3=C(C=CC(=C3N2)OC)OC

Origin of Product

United States

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